REACTION_CXSMILES
|
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[N+:8](=[CH2:10])=[N-:9].[CH3:11]COCC>>[CH3:11][CH:10]1[CH2:3][C:2]([CH3:4])([C:1]([OH:6])=[O:5])[N:9]=[N:8]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1N=NC(C1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |